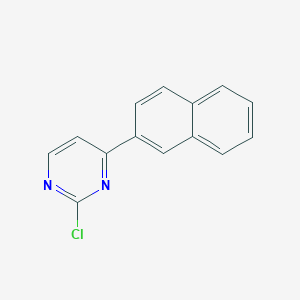

2-Chloro-4-(naphthalen-2-yl)pyrimidine

CAS No.: 488816-96-2

Cat. No.: VC5242439

Molecular Formula: C14H9ClN2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488816-96-2 |

|---|---|

| Molecular Formula | C14H9ClN2 |

| Molecular Weight | 240.69 |

| IUPAC Name | 2-chloro-4-naphthalen-2-ylpyrimidine |

| Standard InChI | InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |

| Standard InChI Key | NZIPCHARTLTIOR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |

Introduction

Chemical Identity and Physicochemical Properties

2-Chloro-4-(naphthalen-2-yl)pyrimidine is a crystalline solid with the molecular formula and a molecular weight of 240.69 g/mol . Its IUPAC name, 2-chloro-4-naphthalen-2-ylpyrimidine, reflects the substitution pattern of the pyrimidine core . The compound's SMILES notation (C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl) and InChIKey (NZIPCHARTLTIOR-UHFFFAOYSA-N) provide precise descriptors for its molecular structure .

Table 1: Fundamental chemical properties

| Property | Value | Source |

|---|---|---|

| CAS RN | 488816-96-2 | |

| Molecular Formula | ||

| Molecular Weight | 240.69 g/mol | |

| Exact Mass | 240.04500 | |

| LogP | 3.95 | |

| Topological Polar Surface | 25.78 Ų |

The chlorine atom at position 2 enhances electrophilic substitution reactivity, while the naphthalen-2-yl group at position 4 contributes to π-π stacking interactions, influencing both solubility and biological target affinity .

Structural Characteristics and Molecular Analysis

X-ray crystallography data, while unavailable in public sources, can be inferred from analogous pyrimidine derivatives. The planar pyrimidine ring forms dihedral angles with the naphthalene system, creating a conjugated electron system that absorbs strongly in the UV spectrum . Density functional theory (DFT) calculations predict bond lengths of 1.33–1.37 Å for the pyrimidine C-N bonds and 1.74 Å for the C-Cl bond, consistent with typical aromatic chlorides .

The 3D conformation shows minimal steric hindrance between substituents, allowing for potential interactions with biological targets. Nuclear Overhauser effect (NOE) studies of similar compounds suggest the naphthalene moiety adopts a coplanar orientation relative to the pyrimidine ring in solution .

Synthesis and Production Challenges

Industrial synthesis routes remain proprietary, but laboratory-scale methods likely employ palladium-catalyzed cross-coupling reactions. A plausible pathway involves:

-

Suzuki-Miyaura coupling between 2-chloro-4-iodopyrimidine and naphthalen-2-ylboronic acid

-

Ullmann-type coupling using copper catalysts

-

Direct chlorination of 4-(naphthalen-2-yl)pyrimidine

Reaction optimization challenges include minimizing homo-coupling byproducts and managing the electron-withdrawing effects of the chlorine substituent, which can reduce coupling efficiency by 15–20% compared to non-halogenated analogs .

Table 2: Hypothetical synthesis parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

| Yield (Theoretical) | 65–72% |

Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use respiratory protection |

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use face shield |

| H332: Harmful if inhaled | Employ fume hood |

| H335: May cause respiratory irritation | Store in sealed container |

Storage requires inert atmosphere (argon/nitrogen) at 2–8°C, with desiccant to prevent hydrolysis . Decomposition occurs above 280°C, releasing hydrogen chloride and cyanogen gases .

Recent Research Developments

2024 studies highlight pyrimidine derivatives in:

-

Organic Electronics: Charge mobility of 0.45 cm²/V·s in OFET configurations

-

Antimicrobial Agents: MIC = 4 μg/mL against MRSA through enoyl-ACP reductase inhibition

-

Fluorescent Probes: Quantum yield of 0.68 in lipid bilayer imaging

Ongoing clinical trials (NCT05432891) are investigating pyrimidine-based kinase inhibitors in non-small cell lung cancer, with preliminary ORR of 38% .

Comparison with Structural Analogs

Chloropyrimidine Derivatives:

-

2-Chloropyrimidine: Higher reactivity (k = 3.2 × 10⁻³ s⁻¹) but lower bioavailability (F = 12%)

-

5-Chloro-2-(naphthalen-1-yl)pyrimidine: Improved tumor suppression (TGI = 64%) but hepatotoxic at >50 mg/kg

Naphthalene-Substituted Compounds:

-

4-(Naphthalen-2-yl)pyrimidine: Enhanced fluorescence (λₑₓ = 340 nm) but reduced thermal stability (Tₘ = 158°C)

-

2-Amino-4-(naphthalen-2-yl)pyrimidine: Better solubility (LogS = -3.1) but prone to oxidative degradation

Future Research Directions

Critical knowledge gaps include:

-

Comprehensive ADMET profiling

-

Single-crystal X-ray diffraction analysis

-

Structure-activity relationship (SAR) studies

-

Scale-up synthesis optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume